molecular formula C17H17F2N5O3 B12250967 ethyl 4-{1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 4-{1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12250967
M. Wt: 377.3 g/mol
InChI Key: DYMZEBAMOCMFMO-UHFFFAOYSA-N
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Description

Ethyl 4-{1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazole ring, a pyrimidine ring, and a difluorophenyl group

Preparation Methods

The synthesis of ethyl 4-{1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.

    Final Coupling: The final step involves coupling the triazole and pyrimidine intermediates under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

Ethyl 4-{1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the ester group to form the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-{1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-{1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-{1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Triazole Derivatives: Compounds containing the triazole ring, which are known for their diverse biological activities.

    Pyrimidine Derivatives: Compounds with a pyrimidine ring, often used in pharmaceuticals and agrochemicals.

    Difluorophenyl Compounds: Compounds containing the difluorophenyl group, which can enhance the biological activity and stability of the molecule.

Properties

Molecular Formula

C17H17F2N5O3

Molecular Weight

377.3 g/mol

IUPAC Name

ethyl 4-[1-[(3,5-difluorophenyl)methyl]triazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H17F2N5O3/c1-3-27-16(25)14-9(2)20-17(26)21-15(14)13-8-24(23-22-13)7-10-4-11(18)6-12(19)5-10/h4-6,8,15H,3,7H2,1-2H3,(H2,20,21,26)

InChI Key

DYMZEBAMOCMFMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=N2)CC3=CC(=CC(=C3)F)F)C

Origin of Product

United States

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